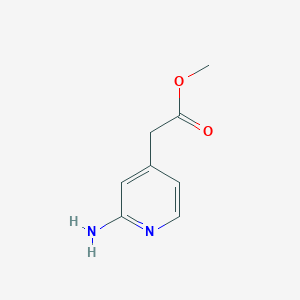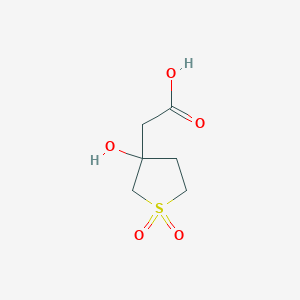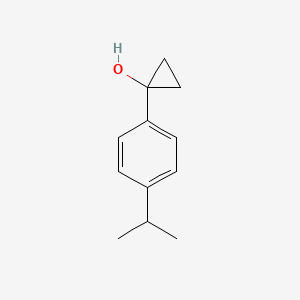
1-(4-Isopropylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol This compound features a cyclopropane ring attached to a phenyl group substituted with an isopropyl group at the para position and a hydroxyl group on the cyclopropane ring
Métodos De Preparación
The synthesis of 1-(4-Isopropylphenyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(4-Isopropylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction produces the cyclopropyl alcohol.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring’s strained nature can lead to unique reactivity patterns, making it a valuable probe for studying reaction mechanisms and enzyme catalysis .
Comparación Con Compuestos Similares
1-(4-Isopropylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopropan-1-ol: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-(4-Methylphenyl)cyclopropan-1-ol: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
1-(4-Tert-butylphenyl)cyclopropan-1-ol: Features a tert-butyl group, which significantly affects the compound’s steric hindrance and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
BCXUSACAMAITQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)


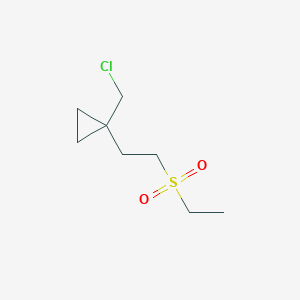
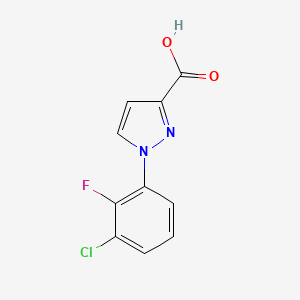
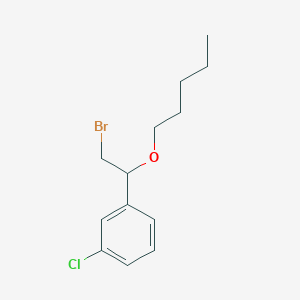
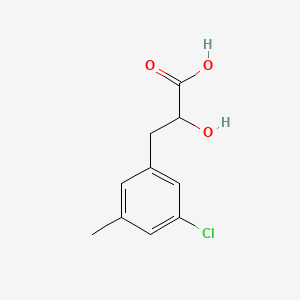
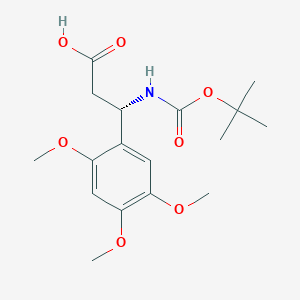
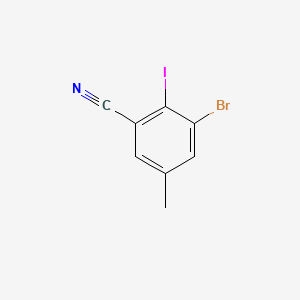
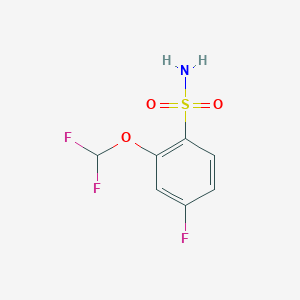
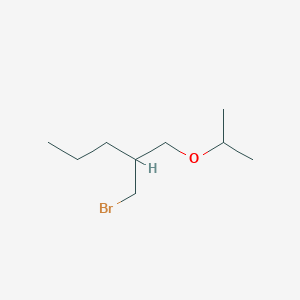
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
